Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with the molecular formula C14H16ClNO3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a chlorophenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A related compound with a similar structure but lacking the piperidine ring.
4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a chlorophenyl group and an oxopiperidine ring. This structure imparts specific chemical and biological properties that are distinct from other related compounds .
Biological Activity
Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a ketone functional group, and a chlorophenyl moiety. Its molecular formula is C14H16ClNO3 with a molecular weight of 281.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C14H16ClNO3 |
Molecular Weight | 281.73 g/mol |
IUPAC Name | This compound |
CAS Number | 2060032-34-8 |
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The mechanism of action often involves:
- Binding Affinity : The compound's structure allows it to bind effectively to specific receptors, modulating their activity. Studies suggest that the piperidine ring is crucial for these interactions.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways within cells.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigations are needed to confirm efficacy against specific pathogens.
- Anticancer Properties : Some research indicates that similar piperidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer potential.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of several piperidine derivatives, including this compound, against various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models.
Study 2: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. This compound demonstrated a protective effect by reducing oxidative damage markers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-(4-fluorophenyl)-2-oxopiperidin-1-yl acetate | Fluorophenyl Structure | Contains fluorine; may exhibit different biological properties. |
Methyl 2-(4-methylphenyl)-2-oxopiperidin-1-yl acetate | Methylphenyl Structure | Methyl substitution could enhance lipophilicity. |
Methyl 2-(phenyl)-2-oxopiperidin-1-yl acetate | Phenyl Structure | Lacks halogen substituents; serves as a baseline for comparison. |
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16ClNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
NMNLQFYYFUJDLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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